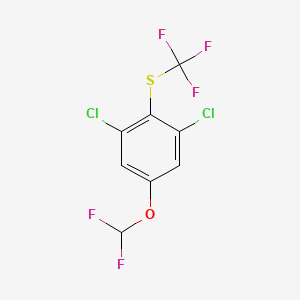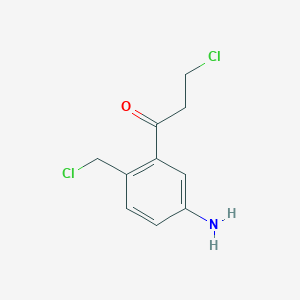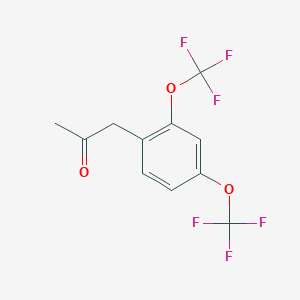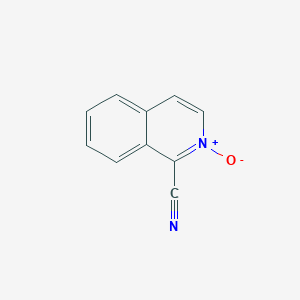![molecular formula C8H8F2N4O B14053512 2-(1,1-Difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B14053512.png)
2-(1,1-Difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with a difluoroethyl group and a methyl group attached to specific positions on the rings. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides under thermal retro Diels-Alder conditions . This reaction proceeds regioselectively to form the desired triazolopyrimidine derivatives. The reaction conditions typically involve heating the reactants in a suitable solvent, such as toluene, at elevated temperatures.
Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
2-(1,1-Difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, oxidation of the compound can lead to the formation of corresponding oxo derivatives, while reduction can yield reduced triazolopyrimidine analogs. Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the molecule, resulting in a variety of derivatives with potentially enhanced biological activities .
Scientific Research Applications
In medicinal chemistry, this compound has shown promise as an antibacterial, antifungal, antiviral, and anticancer agent . Its unique structure allows it to interact with specific molecular targets, making it a valuable scaffold for drug development.
In addition to its medicinal applications, the compound has been explored for its use in agriculture as a herbicidal and fungicidal agent. Its ability to inhibit the growth of certain plant pathogens makes it a potential candidate for crop protection.
Furthermore, the compound’s coordination chemistry has been investigated, with studies showing its ability to form complexes with various metals. These metal complexes have been evaluated for their catalytic and biological activities, expanding the compound’s utility in both industrial and research settings .
Mechanism of Action
The mechanism of action of 2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, the compound has been identified as a potent antagonist of the human CXCR2 receptor, which plays a role in inflammatory responses . By binding to this receptor, the compound can modulate immune responses and exhibit anti-inflammatory effects.
Additionally, the compound’s ability to inhibit certain enzymes, such as kinases, has been linked to its anticancer properties. The inhibition of these enzymes can disrupt key signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .
Comparison with Similar Compounds
2-(1,1-Difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol can be compared to other triazolopyrimidine derivatives, such as 2-methyl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol . While both compounds share a similar core structure, the presence of different substituents can significantly impact their chemical and biological properties.
For example, the difluoroethyl group in 2-(1,1-difluoroethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol imparts unique electronic and steric effects, which can influence its reactivity and interaction with molecular targets. In contrast, the phenyl group in 2-methyl-5-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol may enhance its hydrophobic interactions and binding affinity with certain proteins .
Other similar compounds include various isomers and analogs of triazolopyrimidines, each with distinct functional groups that contribute to their diverse range of activities and applications .
Properties
Molecular Formula |
C8H8F2N4O |
|---|---|
Molecular Weight |
214.17 g/mol |
IUPAC Name |
2-(1,1-difluoroethyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H8F2N4O/c1-4-3-5(15)14-7(11-4)12-6(13-14)8(2,9)10/h3H,1-2H3,(H,11,12,13) |
InChI Key |
RSBXLIJRJCMXBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)C(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


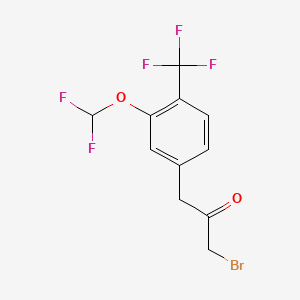
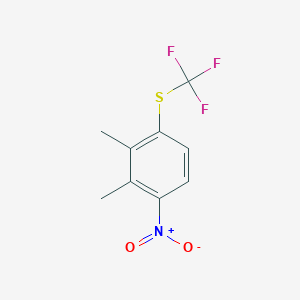
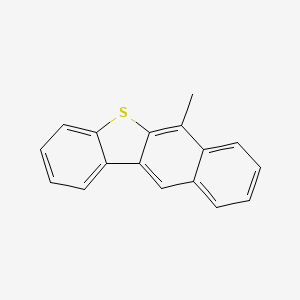
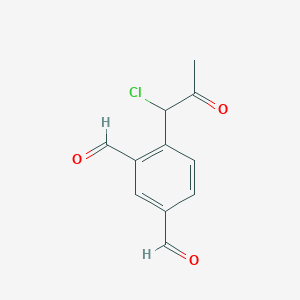
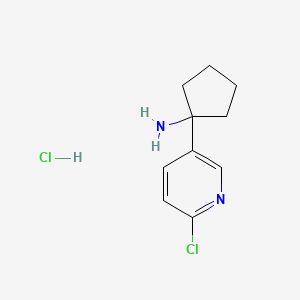
![[(6-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14053469.png)


